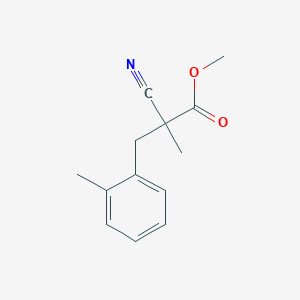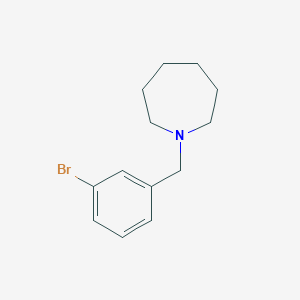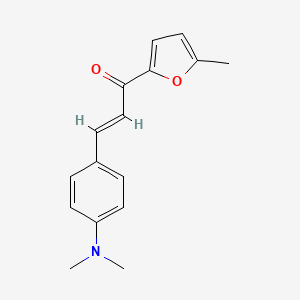
Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate is a chemical compound that is part of a broader class of cyano derivatives and related compounds. These compounds have been studied for various applications, including their mesomorphic properties, use in liquid-crystalline mixtures, and potential in creating high information electrooptic display devices . They are also investigated for their role as synthons in the preparation of polyfunctional heterocyclic systems , and their ability to form copolymers with styrene, which have high glass transition temperatures indicating decreased chain mobility due to their high dipolar character .
Synthesis Analysis
The synthesis of related cyano compounds involves various chemical reactions. For instance, 2-cyano-4′-methylbiphenyl is synthesized through the condensation of 2-chlorobenzonitrile with a Grignard reagent, using anhydrous manganous chloride as a catalyst . Similarly, 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid is synthesized by condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods highlight the versatility of cyano compounds in chemical synthesis and their potential for creating a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of cyano derivatives can be complex, with various substituents affecting their properties. For example, the study of polymorphs of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester showed a significant wavenumber shift in the CO vibration spectrum due to conformational differences, which was revealed by X-ray analysis . The crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined to exhibit intermolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interactions .
Chemical Reactions Analysis
Cyano compounds participate in various chemical reactions. The synthesis of 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides and their subsequent ring closure to form 4H-1,4-benzothiazine derivatives is an example of the chemical versatility of cyano compounds . These reactions are important for the development of new materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano derivatives are influenced by their molecular structure. For instance, the copolymers formed from ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates and styrene have high glass transition temperatures, indicating a substantial decrease in chain mobility due to the high dipolar character of the cyano group . The electronic properties of these molecules can be analyzed using ultraviolet-visible absorption spectroscopy, and their thermal stability can be assessed through thermal analysis .
Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been explored for their synthesis and characterization properties. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dyes from similar precursors demonstrates the compound's utility in dye production, characterized using techniques like NMR and FTIR to analyze its structure and properties (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Polymer Science
In polymer science, derivatives of this compound have been utilized to create novel copolymers, highlighting their application in material engineering. The study on trisubstituted ethylenes and styrene derivatives, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, showcases the development of high glass transition temperature copolymers, indicating potential for advanced material applications (Kim et al., 1999).
Organic Electronics and Sensitizers
The compound's derivatives have been investigated in the context of organic electronics, particularly in solar cell applications. The engineering of organic sensitizers incorporating structures related to methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate has led to significant improvements in photovoltaic performance, demonstrating the compound's relevance in renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-6-4-5-7-11(10)8-13(2,9-14)12(15)16-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDFZBHNZNIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-2-methyl-3-(2-methylphenyl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)
![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)



![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)

![N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2519262.png)
![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)